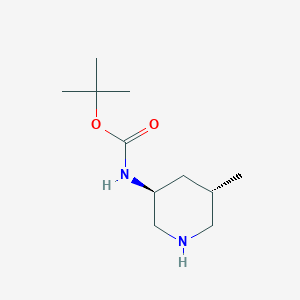

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Description

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate (CAS: 951163-61-4) is a carbamate-protected piperidine derivative with a molecular formula of C11H22N2O2 and a molecular weight of 214.31 . It is widely used as a chiral intermediate in pharmaceutical synthesis, particularly for compounds requiring stereochemical precision. The (3S,5S) stereochemistry is critical for its role in drug development, such as in anticoagulants like rivaroxaban, where carbamate-protected amines serve as key precursors .

Properties

IUPAC Name |

tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALVHVMBXLLIY-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647207 | |

| Record name | tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951163-61-4 | |

| Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951163-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with (3S,5S)-5-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Protecting Group:

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is widely used as a protecting group for amines during organic synthesis. Its steric bulk allows for selective protection, enabling chemists to conduct subsequent reactions without interference from the amine functional group. This application is crucial in multi-step synthesis processes where functional group manipulation is necessary .

Medicinal Chemistry

Drug Development:

In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders. Its structural properties facilitate the design of derivatives that may exhibit enhanced pharmacological effects .

Enzyme Inhibition Studies:

Research indicates that this compound can act as a potent inhibitor of enzymes involved in critical metabolic pathways. This property makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Biological Research

Biochemical Assays:

The compound is utilized in biochemical assays to study enzyme-substrate interactions. Its ability to modulate enzymatic activity provides insights into enzyme catalysis mechanisms and aids in the identification of potential drug targets .

Neurotransmitter Systems:

Studies have shown that this compound can influence neurotransmitter systems, which is essential for developing treatments for neurological disorders. Its interaction with specific receptors or enzymes can lead to significant biological effects relevant to mental health and cognitive function .

Industrial Applications

In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes, contributing to the development of various chemical products .

Summary of Key Findings

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a protecting group for amines; facilitates selective reactions |

| Medicinal Chemistry | Serves as an intermediate in drug synthesis; potential for developing derivatives |

| Biological Research | Involved in enzyme inhibition studies; aids in understanding enzyme mechanisms |

| Industrial Applications | Used in producing agrochemicals and specialty chemicals; suitable for large-scale production |

Mechanism of Action

The mechanism of action of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of neurotransmitter levels in the central nervous system, making it a valuable compound in neuropharmacology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

Variations in stereochemistry significantly alter physicochemical and biological properties:

- tert-butyl ((3R,5S)-rel-5-methylpiperidin-3-yl)carbamate (CAS: 1187055-56-6): A racemic mixture (rel) with 3R,5S stereochemistry, complicating enantiomeric separation and limiting its utility in enantioselective syntheses .

Substituent Modifications

Substituents influence solubility, lipophilicity, and metabolic stability:

- tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5): The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity, making it suitable for CNS-targeting drugs .

- tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate (CAS: 1932056-72-8): Fluorine substitution at C5 introduces steric and electronic effects, altering binding kinetics in kinase inhibitors .

Functional Group Additions

- tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2): The 2-oxo group and trifluorophenyl moiety enhance π-π stacking interactions, favoring binding to aromatic enzyme pockets .

- tert-butyl ((3R,4S,5S)-5-hydroxy-3-methyl-7-ocentyl-4-carbamate : A branched alkyl chain (7-ocentyl) increases steric bulk, impacting conformational flexibility and solubility .

Comparative Data Table

Biological Activity

tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : CHNO

- Molecular Weight : 214.305 g/mol

- CAS Number : 951163-61-4

- SMILES Notation : C[C@@H]1CNCC@HNC(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its structural features:

- Steric Hindrance : The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its molecular targets.

- Piperidine Ring Interaction : The piperidine moiety can interact with active sites of enzymes or receptors, potentially leading to inhibition or modulation of enzymatic activity.

- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic residues in proteins, further modulating their function and activity.

Enzyme Interaction Studies

Research indicates that this compound is utilized to study enzyme-substrate interactions and develop enzyme inhibitors. Its ability to selectively inhibit certain enzymes makes it a valuable tool in biochemical assays aimed at understanding enzyme mechanisms.

Pharmacological Applications

The compound has shown potential in the development of pharmaceuticals targeting neurological disorders. Its piperidine structure is known for modulating neurotransmitter systems, suggesting that derivatives may possess significant pharmacological properties. Studies have indicated that this compound can act as a precursor for synthesizing other biologically active compounds .

Case Studies and Research Findings

- Neurotransmitter Modulation :

-

Enzyme Inhibition :

- Research focusing on the inhibition of specific enzymes revealed that the compound could effectively bind to active sites, preventing substrate interaction. This mechanism was explored using various biochemical assays, confirming its role as an enzyme inhibitor.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-cyanoacetyl)-4-methylpiperidine | Contains cyanoacetyl group | Focused on receptor modulation |

| N-Methyl-N-(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidine | Methylated nitrogen | Enhanced solubility properties |

| (3R,5R)-5-Methylpiperidin-3-amine | Lacks carbamate functionality | Direct amine without protective groups |

This compound stands out due to its unique combination of structural features that confer specific biological activities and synthetic utility not found in simpler piperidine derivatives .

Q & A

Q. What are the key steps in synthesizing this compound?

- Methodological Answer: A typical synthesis involves:

- Step 1: Formation of the piperidine core via reductive amination or cyclization reactions.

- Step 2: Introduction of the tert-butyl carbamate group using Boc-protection strategies (e.g., di-tert-butyl dicarbonate in the presence of a base like triethylamine) .

- Step 3: Purification via column chromatography or recrystallization.

Example reaction conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, 0°C to RT | 85% | |

| Purification | Silica gel (hexane/EtOAc) | >95% purity |

Advanced Research Questions

Q. How can the stereochemical integrity of (3S,5S)-5-methylpiperidin-3-yl carbamate derivatives be verified during synthesis?

- Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess .

- X-ray Crystallography: Resolve crystal structures to validate the (3S,5S) configuration, as demonstrated in studies of related carbamate derivatives .

- NMR Spectroscopy: Analyze coupling constants (e.g., ) and NOE correlations to confirm spatial arrangements .

Q. What computational methods are suitable for predicting the reactivity of tert-butyl carbamates in nucleophilic substitution reactions?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate transition-state energies to predict regioselectivity in reactions with amines or alcohols.

- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .

Example findings: - Hydrogen Bonding: Strong intramolecular H-bonds stabilize the carbamate group, reducing undesired side reactions .

Q. How can researchers resolve contradictions in reported toxicity data for tert-butyl carbamate derivatives?

- Methodological Answer:

- In Vitro Assays: Perform standardized cytotoxicity tests (e.g., MTT assay on HEK293 cells) to evaluate acute toxicity .

- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., tert-butyl alcohol) that may contribute to toxicity .

- Literature Cross-Validation: Compare data across regulatory frameworks (e.g., IARC, ACGIH) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.